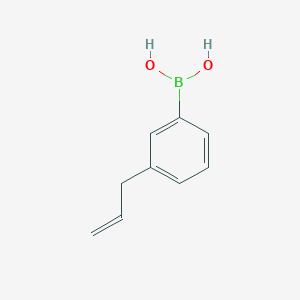

3-(丙-2-烯-1-基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Prop-2-en-1-yl)phenylboronic acid, also known as vinylphenylboronic acid, is an organic compound that belongs to the class of boronic acids. It is a versatile compound that has been widely used in scientific research for various applications, including organic synthesis, catalysis, and biomedical research.

科学研究应用

合成反应的催化剂

苯硼酸衍生物已被用作化学合成中高效且便捷的催化剂。例如,它们催化四氢苯并[b]吡喃的三组分合成,突出了它们在提高操作简便性、缩短反应时间、提高产率和最大程度减少环境污染方面的意义(Nemouchi, Boulcina, Carboni, & Debache, 2012)。

材料科学的构建模块

在材料科学中,苯硼酸衍生物作为关键的构建模块。它们在共价有机骨架(COF)的设计和合成中的应用证明了它们形成高度结晶、多孔结构的能力,由于其高热稳定性和表面积,具有包括储气和分离在内的各种用途潜力(Côté, Benin, Ockwig, O'Keeffe, Matzger, & Yaghi, 2005)。

增强光学性能

苯硼酸衍生物已在增强材料的光学性能中找到应用。例如,它们已用于筛选有机室温磷光(RTP)和机械发光(ML)材料,表明它们在开发先进的光子和显示技术方面具有潜力(Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018)。

葡萄糖传感技术

在生物医学领域,基于苯硼酸的聚合物已被开发用于葡萄糖传感,展示了它们选择性结合葡萄糖分子的能力。此应用与糖尿病管理特别相关,其中准确且选择性的葡萄糖监测至关重要(Sek, Kaczmarczyk, Guńka, Kowalczyk, Borys, Kasprzak, & Nowicka, 2020)。

作用机制

Target of Action

3-(Prop-2-en-1-yl)phenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions that require boronic esters .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations, such as the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation process is also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including this compound, can pose challenges in their removal at the end of a sequence if required .

Result of Action

The result of the compound’s action is the production of various functional groups from the boron moiety . This leads to the creation of new compounds that can be used in further chemical reactions .

Action Environment

The action of 3-(Prop-2-en-1-yl)phenylboronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

属性

IUPAC Name |

(3-prop-2-enylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQOOFGYOZQHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC=C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)

![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)

![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2743276.png)

![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)